molecular formula C6H4ClN3 B595068 6-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1206979-33-0

6-Chloro-1H-pyrazolo[4,3-c]pyridine

货号: B595068
CAS 编号: 1206979-33-0
分子量: 153.569
InChI 键: AAJIQIWPVIWCGA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Types of Reactions

6-Chloro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazolo[4,3-c]pyridine core can participate in redox reactions, although specific examples are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted pyrazolo[4,3-c]pyridines.

    Oxidation and Reduction Products: These reactions can lead to the formation of oxidized or reduced derivatives of the pyrazolo[4,3-c]pyridine core.

科学研究应用

6-Chloro-1H-pyrazolo[4,3-c]pyridine is primarily used as a pharmaceutical intermediate in laboratory research and development . Its applications include:

    Chemistry: Used in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored as a building block for drug candidates targeting various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 6-Chloro-1H-pyrazolo[4,3-c]pyridine depends on its specific application. In pharmaceutical research, it may act as an inhibitor of certain enzymes or receptors, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces . The exact pathways involved can vary based on the specific biological context.

相似化合物的比较

Similar Compounds

Uniqueness

6-Chloro-1H-pyrazolo[4,3-c]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.

生物活性

6-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a chlorine atom at the 6-position of the pyrazolo[4,3-c]pyridine core. Its molecular formula is C6H4ClN3C_6H_4ClN_3, with a molecular weight of approximately 153.56 g/mol. The unique substitution pattern influences its chemical reactivity and biological interactions .

The biological activity of this compound primarily involves enzyme inhibition and receptor modulation. It interacts with various molecular targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions. This compound has been investigated for its potential to inhibit enzymes implicated in cancer progression and inflammation .

Anticancer Activity

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluated the cytotoxic activity of several derivatives against human and murine cancer cell lines, revealing low micromolar IC50 values (0.75–4.15 μM) without affecting normal cells. The most potent analogs inhibited tumor growth in vivo in breast cancer models without systemic toxicity .

Table 1: Anticancer Activity of Pyrazolo[4,3-c]pyridine Derivatives

CompoundIC50 (μM)Cell LineIn Vivo Efficacy
6-Chloro-1H-pyrazolo0.75–4.15MCF-7 (Breast Cancer)Yes
3-Bromo-6-chloroTBDA549 (Lung Cancer)TBD
Other DerivativesTBDVariousTBD

Antimicrobial Properties

Compounds related to this compound have demonstrated antimicrobial activities against a range of pathogens. For example, studies have shown that similar pyrazole derivatives can act as effective antimicrobials and may inhibit important enzymes such as phosphodiesterase-4 and neutrophil elastase, which are involved in inflammatory responses .

Case Study 1: In Vivo Tumor Growth Inhibition

A specific derivative of this compound was tested in an orthotopic breast cancer mouse model. The compound showed significant inhibition of tumor growth with no adverse effects on the immune system or normal tissue proliferation. This suggests its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Enzyme Inhibition Studies

Studies have highlighted the ability of pyrazolo derivatives to inhibit key enzymes involved in cancer cell signaling pathways. For instance, certain compounds were found to effectively target tubulin polymerization and protein kinase signal transduction pathways, leading to apoptosis in cancer cells .

常见问题

Q. Basic: What are the standard synthetic routes for 6-Chloro-1H-pyrazolo[4,3-c]pyridine, and how can purity be optimized?

The primary synthesis involves reacting 4,6-dichloropyridine-3-carbaldehyde with hydrazine in dimethylacetamide (DMA) at 80°C for 4 hours, catalyzed by N,N-diisopropylethylamine (DIPEA) . Key steps include cyclization to form the pyrazolo core and retention of the chlorine substituent at the 6-position. Purity optimization strategies:

  • Chromatographic purification : Use silica gel column chromatography with ethyl acetate/hexane gradients to isolate the product from byproducts (e.g., 4-chloro isomers).
  • Reaction monitoring : Employ TLC or HPLC to track reaction progress and confirm completion before workup.
  • Scalable adaptations : Continuous flow systems (as used for pyrazolo[3,4-b]pyrazines) can enhance reproducibility and reduce side reactions in large-scale syntheses .

Q. Basic: How is the structure of this compound characterized, and what analytical methods are critical?

Structural confirmation requires a combination of techniques:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 7.8–8.2 ppm) and quaternary carbons adjacent to chlorine.
  • Mass spectrometry (MS) : APCI-MS confirms the molecular ion peak at m/z 154/156 ([M+H]+^+) with characteristic Cl isotope patterns .
  • X-ray crystallography : Resolves regioselectivity ambiguities (e.g., distinguishing 6-chloro from 4-chloro isomers) by analyzing bond lengths and angles in the fused ring system .

Q. Advanced: How does the 6-chloro substituent influence reactivity compared to other positional isomers (e.g., 4-chloro or 7-chloro analogs)?

The 6-chloro group enhances nucleophilic aromatic substitution (SNAr) reactivity due to:

  • Electronic effects : Chlorine’s electron-withdrawing nature activates the pyridine ring for substitution at adjacent positions (e.g., 4- or 7-positions).
  • Steric accessibility : The 6-position allows easier access to nucleophiles (e.g., amines, thiols) compared to sterically hindered isomers.
    Example : In kinase inhibitor synthesis, 6-chloro derivatives show higher yields in Suzuki-Miyaura couplings than 7-chloro analogs, where steric bulk impedes cross-coupling .

Q. Advanced: What strategies address contradictory biological activity data (e.g., IC50 variability across cell lines)?

Contradictions in bioactivity (e.g., IC50 ranges of 0.75–4.15 μM in MCF-7 vs. A549 cells ) may arise from:

  • Cell line-specific uptake : Use radiolabeled analogs (e.g., 14C^{14}C-tagged) to quantify intracellular accumulation differences.
  • Target polymorphism screening : Profile kinase or receptor isoforms (e.g., EGFR mutants) in divergent cell lines via CRISPR-based gene editing or Western blotting.
  • Metabolic stability assays : Compare hepatic microsomal degradation rates to rule out false negatives due to rapid metabolism .

Q. Advanced: How can regioselectivity challenges during functionalization be mitigated?

Synthetic challenges (e.g., competing substitutions at positions 4, 6, or 7 ) require:

  • Directing group strategies : Introduce temporary protecting groups (e.g., tert-butoxycarbonyl) to steer reactions toward the 6-position.
  • Microwave-assisted synthesis : Enhances regioselectivity in Pd-catalyzed cross-couplings (e.g., 85% yield for 6-aryl derivatives under 150°C/10 min ).
  • Computational modeling : DFT calculations predict transition-state energies for competing pathways, guiding solvent/base selection (e.g., DMF/K2_2CO3_3 for SNAr at C6) .

Q. Basic: What in vitro assays are recommended for initial biological screening?

  • Anticancer activity : MTT assays using MCF-7 (breast) and A549 (lung) cell lines, with IC50 determination via dose-response curves .
  • Enzyme inhibition : Fluorescence-based assays (e.g., NADPH oxidase inhibition at 10–100 μM concentrations ).
  • Solubility profiling : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide formulation studies.

Q. Advanced: How can computational tools predict binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., EGFR). Key interactions include:
    • Chlorine’s hydrophobic contact with Leu718.
    • Pyrazole N1 hydrogen bonding with Thr766 .
  • MD simulations : GROMACS trajectories (50 ns) assess stability of ligand-target complexes, identifying critical residues for mutagenesis validation .

Q. Advanced: What methodologies resolve conflicting cytotoxicity and selectivity data in lead optimization?

  • Off-target profiling : Kinase selectivity panels (e.g., Eurofins’ 468-kinase assay) identify promiscuous binding.
  • Prodrug approaches : Mask reactive sites (e.g., chlorine) with ester linkers to reduce non-specific cytotoxicity .
  • In vivo PK/PD studies : Compare tumor growth inhibition in xenograft models (e.g., BALB/c mice) with in vitro IC50 values to validate translational potential .

属性

IUPAC Name

6-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-1-5-4(2-8-6)3-9-10-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAJIQIWPVIWCGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40718894
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206979-33-0
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40718894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。